molecular formula C15H13N5O2 B2744922 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide CAS No. 1421493-78-8

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide

Cat. No.: B2744922
CAS No.: 1421493-78-8
M. Wt: 295.302
InChI Key: PQSCABPUZGSZLP-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide is a synthetic compound that features an imidazole ring, a pyrimidine ring, and a phenoxyacetamide group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The presence of the imidazole and pyrimidine rings suggests that it may exhibit significant biological activity, making it a promising candidate for drug development and other scientific research.

Preparation Methods

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting glyoxal with ammonia.

    Synthesis of the pyrimidine ring: This involves the condensation of appropriate aldehydes or ketones with urea or thiourea.

    Coupling of the imidazole and pyrimidine rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the phenoxyacetamide group: This can be done by reacting the intermediate with phenoxyacetyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxyacetamide group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction may lead to the formation of imidazoline derivatives.

Scientific Research Applications

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Biochemistry: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Pharmacology: It may serve as a potential therapeutic agent for various conditions, including cancer, infectious diseases, and inflammatory disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as antimicrobial coatings or catalysts.

Comparison with Similar Compounds

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as:

  • N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)isonicotinamide
  • N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)picolinamide

These compounds share the imidazole and pyrimidine rings but differ in the substituents attached to the pyrimidine ring. The unique phenoxyacetamide group in this compound may confer distinct biological activities and binding properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c21-14(10-22-13-4-2-1-3-5-13)19-12-8-17-15(18-9-12)20-7-6-16-11-20/h1-9,11H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSCABPUZGSZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CN=C(N=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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